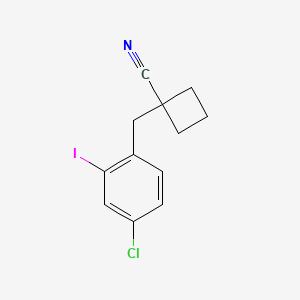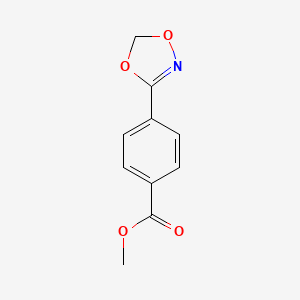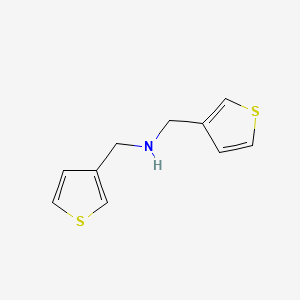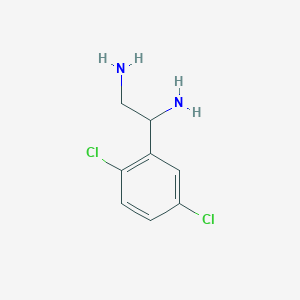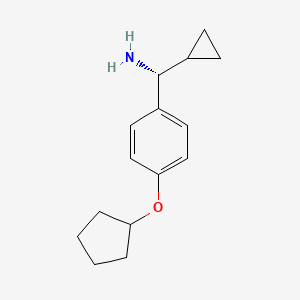
(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to the secondary amine and a cyclopentyloxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine typically involves the formation of the cyclopropyl group and the attachment of the cyclopentyloxy group to the phenyl ring. One common method for synthesizing cyclopropanes is through hydrogen-borrowing catalysis, which involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . This method provides an efficient route to cyclopropyl-containing compounds.
Industrial Production Methods
Industrial production of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of enantioselective Michael Initiated Ring Closure (MIRC) reactions has also been explored for the synthesis of chiral cyclopropane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-Cyclopropyl(3-methoxyphenyl)methanamine: A similar compound with a methoxy group instead of a cyclopentyloxy group.
®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride: Another similar compound with a methoxy group and hydrochloride salt form.
Uniqueness
®-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
(R)-(4-cyclopentyloxyphenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1 |
Clave InChI |
VOQXTDYESXJSPL-OAHLLOKOSA-N |
SMILES isomérico |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C3CC3)N |
SMILES canónico |
C1CCC(C1)OC2=CC=C(C=C2)C(C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


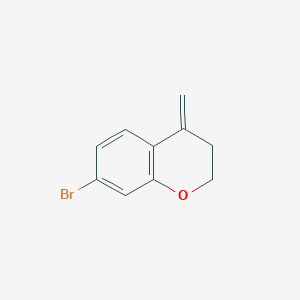
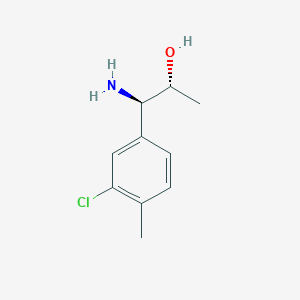
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
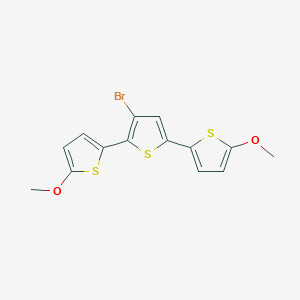

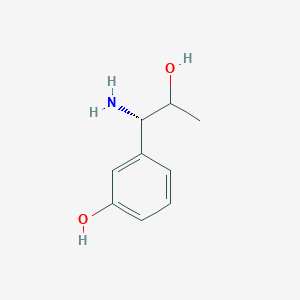
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
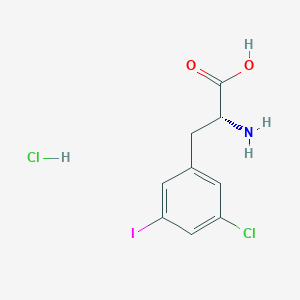
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
